Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
Description
Silane, (4-bromophenyl)methoxydiphenyl- is a silane derivative featuring a (4-bromophenyl)methoxy group attached to a silicon atom substituted with a tert-butyl (1,1-dimethylethyl) group and two phenyl groups. This compound is structurally characterized by:
- Silicon substituents: Tert-butyl and diphenyl groups, providing steric bulk and stability.
- Functional group: A (4-bromophenyl)methoxy moiety, introducing aromaticity and bromine-mediated reactivity.
Such silanes are typically employed in organic synthesis as protecting groups or intermediates, leveraging their steric and electronic properties for regioselective reactions .
Properties
IUPAC Name |
(4-bromophenyl)methoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWSGDVBXZNFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565190 | |
| Record name | [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133776-42-8 | |
| Record name | [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromophenyl)methoxydiphenyl- involves several steps. One common method includes the reaction of 4-bromophenol with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-bromophenyl)methoxydiphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are silanols or siloxanes.
Reduction Reactions: The major product is the corresponding phenyl derivative.
Scientific Research Applications
Research Applications
The applications of Silane, (4-bromophenyl)methoxydiphenyl- can be categorized into several key areas:
Materials Science
- Coatings and Adhesives : The compound can enhance the adhesion properties of coatings due to its silane functionality, which promotes bonding with substrates. This is particularly relevant in creating durable surfaces that resist environmental degradation.
- Composite Materials : Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have shown that silanes can act as coupling agents that enhance the interfacial adhesion between inorganic fillers and organic matrices.
Organic Synthesis
- Reactivity Studies : The presence of bromine and methoxy groups allows for diverse substitution reactions. This compound could serve as a precursor in the synthesis of more complex organic molecules through nucleophilic substitution or cross-coupling reactions .
- Catalysis : Recent advancements indicate that organosilanes like this compound can be utilized in metal-catalyzed asymmetric reductions, which are crucial for synthesizing chiral compounds in pharmaceuticals .
Nanotechnology
- Nanocomposites : The ability of this silane to bond with nanoparticles makes it valuable in the development of nanocomposites where enhanced electrical, thermal, or mechanical properties are desired. Research has demonstrated improved dispersion of nanoparticles within polymer matrices when treated with silanes.
- Surface Functionalization : The compound can modify surfaces at the nanoscale to impart specific functionalities, such as hydrophobicity or biocompatibility, which is essential for biomedical applications .
Case Study 1: Enhanced Adhesion in Coatings
A study investigated the use of Silane, (4-bromophenyl)methoxydiphenyl- in epoxy coatings. Results showed that the addition of this silane significantly improved adhesion to metal substrates compared to traditional silanes, leading to better performance under corrosive conditions.
Case Study 2: Synthesis of Chiral Compounds
In a series of experiments focused on asymmetric synthesis, researchers employed this silane as a key intermediate. The results indicated that it facilitated high yields of chiral alcohols when reacted with metal catalysts under specific conditions .
Mechanism of Action
The mechanism of action of Silane, (4-bromophenyl)methoxydiphenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of various products.
Pathways Involved: The pathways include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the presence of the bromine atom and the silane group.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related silane derivatives:
| Compound Name (CAS) | Substituents on Silicon | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications | References |
|---|---|---|---|---|---|---|
| Target Compound (Hypothetical) | tert-butyl, diphenyl | (4-Bromophenyl)methoxy | — | ~480 (estimated) | Organic synthesis intermediates | — |
| [2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methoxydimethylsilane (Example 3b, ) | tert-butyl, dimethyl | (4-Bromophenyl-dioxolane)methoxy | — | — | Progesterone antagonist synthesis | |
| Silane, (4-bromo-2-ethylphenoxy)(1,1-dimethylethyl)dimethyl- (540495-23-6) | tert-butyl, dimethyl | 4-Bromo-2-ethylphenoxy | C₁₄H₂₃BrOSi | 315.32 | Agrochemical intermediates | |
| Silane, (4-bromo-2-butenyl)oxydimethyl- (91202-71-0) | tert-butyl, dimethyl | (4-Bromo-2-butenyl)oxy | C₁₀H₂₁BrOSi | 265.27 | Cross-coupling reactions | |
| Silane, (1,1-dimethylethyl)[[2-(iodomethyl)phenyl]methoxy]diphenyl- (149170-34-3) | tert-butyl, diphenyl | (2-Iodomethylphenyl)methoxy | C₂₄H₂₇OSiI | 486.46 | Radiolabeling or medicinal chemistry |
Key Observations :
Silicon Substituents :
- The target compound and CAS 149170-34-3 share tert-butyl and diphenyl groups, enhancing steric hindrance compared to dimethyl analogs. This bulkiness may slow hydrolysis rates in protective group applications .
- Dimethyl-tert-butyl silanes (e.g., CAS 540495-23-6) exhibit lower molecular weights and higher reactivity due to reduced steric effects .
Functional Groups: Bromine substitution (4-bromophenyl in the target vs. 4-bromo-2-ethylphenoxy in CAS 540495-23-6) influences electronic properties. The phenyl group in the target compound increases aromatic stability, while ethylphenoxy derivatives may enhance solubility in nonpolar solvents . The iodine atom in CAS 149170-34-3 provides distinct reactivity for nucleophilic substitution or cross-coupling, unlike bromine’s electrophilic applications .
Physicochemical Properties
Comparative data for representative compounds:
Notes:
- Brominated aromatic silanes (e.g., CAS 540495-23-6) exhibit higher boiling points and densities compared to aliphatic analogs due to increased molecular rigidity .
- The tert-butyl-diphenyl substitution in the target compound and CAS 149170-34-3 likely reduces polarity, favoring use in non-aqueous reaction systems .
Biological Activity
Silane compounds, particularly those with functional groups such as bromophenyl and methoxy, have garnered attention in various fields including materials science and medicinal chemistry. The compound Silane, (4-bromophenyl)methoxydiphenyl- , identified by CAS number 54068-93-8, exhibits unique biological activities that merit detailed exploration.
The chemical formula for this silane is , with a molecular weight of approximately 425.43 g/mol. Key physical properties include:
- Density : 1.31 g/cm³
- Boiling Point : 364.1 ºC at 760 mmHg
- Flash Point : 174 ºC
These properties influence its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of silanes can be attributed to their ability to interact with cellular components, potentially affecting various biochemical pathways. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Antimicrobial Activity
Research has indicated that silane derivatives can exhibit antimicrobial properties. For instance, studies on structurally similar compounds suggest that the presence of halogenated phenyl groups can enhance antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus due to increased membrane disruption capabilities.
Cytotoxicity and Anticancer Potential
In vitro studies have shown that silanes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. For example, a related study found that silane compounds could significantly reduce cell viability in HepG2 liver cancer cells through ROS-mediated pathways.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a similar silane compound exhibited an LC50 value of approximately 6.1 mg/L against fish, indicating potential environmental toxicity but also highlighting its effectiveness as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : Research involving silane derivatives showed a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
